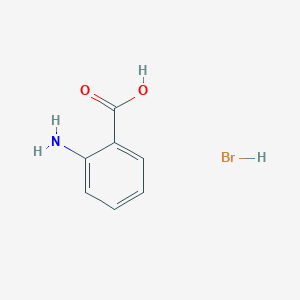
2-aminobenzoic acid;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminobenzoic acid;hydrobromide, also known as anthranilic acid hydrobromide, is an aromatic compound with the molecular formula C7H7NO2·HBr. This compound is a derivative of anthranilic acid, which is an aromatic amine and carboxylic acid. It is commonly used in various chemical syntheses and has applications in multiple fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Aminobenzoic acid can be synthesized from phthalimide through a bromine-promoted Hofmann transposition reaction in a basic medium. The reaction involves the following steps :
- Dissolve sodium hydroxide in deionized water and cool the solution in an ice bath.
- Add bromine to the solution and stir until the brown color disappears.
- Add finely divided phthalimide and a solution of sodium hydroxide.
- Allow the temperature to rise spontaneously and maintain stirring.
- Neutralize the reaction mixture with hydrochloric acid and isolate the precipitate by vacuum filtration.
Industrial Production Methods
Industrial production of 2-aminobenzoic acid typically involves the same Hofmann transposition reaction, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The process may also include additional purification steps such as recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Aminobenzoic acid;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of dyes, pharmaceuticals, and polymers.
Biology: Acts as a precursor in the biosynthesis of tryptophan and other amino acids.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of corrosion inhibitors, perfumes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-aminobenzoic acid involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzoic acid;hydrobromide can be compared with other similar compounds such as:
3-Aminobenzoic Acid: Differing in the position of the amino group, leading to different reactivity and applications.
4-Aminobenzoic Acid:
Uniqueness
This compound is unique due to its dual functional groups (amine and carboxylic acid) and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
62876-54-4 |
|---|---|
Molekularformel |
C7H8BrNO2 |
Molekulargewicht |
218.05 g/mol |
IUPAC-Name |
2-aminobenzoic acid;hydrobromide |
InChI |
InChI=1S/C7H7NO2.BrH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);1H |
InChI-Schlüssel |
MMJMXMHLCRRAPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexanol, 1-benzo[b]thien-2-yl-](/img/structure/B14081530.png)
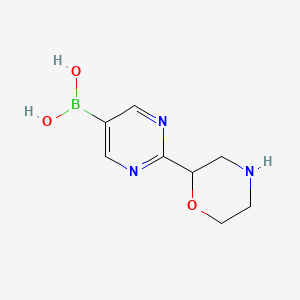
![6-(1,3-Benzodioxol-5-yl)-3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14081548.png)
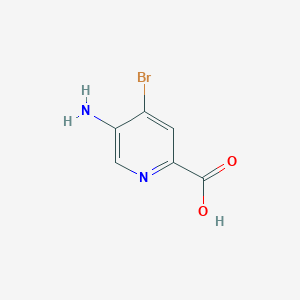
![1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081559.png)
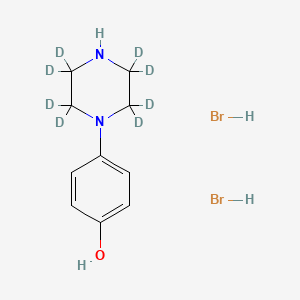


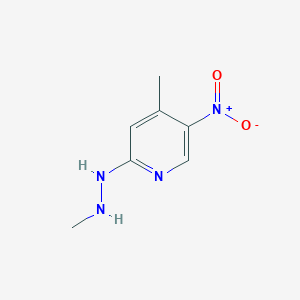
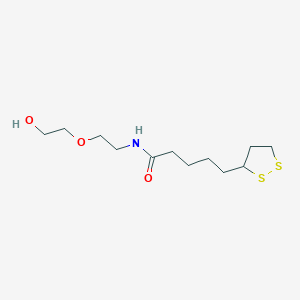
![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081611.png)
![8-(4-bromophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14081613.png)

![1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14081625.png)
